molecular formula C16H16N2O3S2 B2439443 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2210138-14-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No. B2439443
CAS RN: 2210138-14-8
M. Wt: 348.44
InChI Key: QGUHUHNGTRTEAE-UHFFFAOYSA-N
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Description

The compound appears to contain a bithiophene moiety, which is a type of aromatic system containing two thiophene rings . Bithiophene derivatives are often used in organic electronics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene derivatives can be synthesized through various reactions including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, without specific data, it’s difficult to provide an analysis .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Unfortunately, without specific data, it’s difficult to provide an analysis .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose inhalation risks. If it’s a strong acid or base, it could pose risks for skin and eye contact .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-9-15(10(2)21-18-9)16(20)17-7-12(19)14-4-3-13(23-14)11-5-6-22-8-11/h3-6,8,12,19H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUHUHNGTRTEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide

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